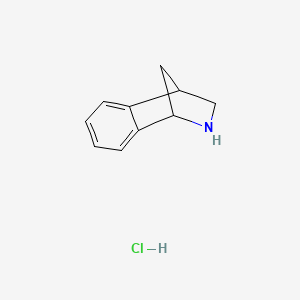1,2,3,4-Tetrahydro-1,4-methanoisoquinoline hydrochloride
CAS No.: 111635-04-2
Cat. No.: VC7185759
Molecular Formula: C10H12ClN
Molecular Weight: 181.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 111635-04-2 |
|---|---|
| Molecular Formula | C10H12ClN |
| Molecular Weight | 181.66 |
| IUPAC Name | 9-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene;hydrochloride |
| Standard InChI | InChI=1S/C10H11N.ClH/c1-2-4-9-8(3-1)7-5-10(9)11-6-7;/h1-4,7,10-11H,5-6H2;1H |
| Standard InChI Key | CVWYBDYVLCCQSM-UHFFFAOYSA-N |
| SMILES | C1C2CNC1C3=CC=CC=C23.Cl |
Introduction
Chemical Identification and Structural Analysis
The core structure of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline consists of a benzene ring fused to a partially saturated six-membered ring containing a nitrogen atom. The methano bridge constrains the molecule’s geometry, influencing its electronic distribution and intermolecular interactions. Protonation of the amine group in the hydrochloride salt enhances water solubility, a property critical for pharmaceutical formulations .
Molecular Formula and Key Descriptors
-
Molecular formula: C₁₀H₁₂NCl
-
Molecular weight: 181.66 g/mol (calculated for C₁₀H₁₂N·HCl)
-
IUPAC name: 1,4-Methano-1,2,3,4-tetrahydroisoquinoline hydrochloride
-
SMILES: Cl.ClC1C2=C(CN1)C=CC=C2
The hydrochloride salt’s exact mass (180.0685 g/mol) and monoisotopic mass (180.0685 g/mol) can be derived from its atomic composition. The presence of the chloride ion contributes to its crystalline solid-state structure under standard conditions .
Synthesis and Manufacturing
Synthesis of 1,2,3,4-tetrahydro-1,4-methanoisoquinoline derivatives typically involves cyclization reactions or modifications of preexisting tetrahydroisoquinoline frameworks. A plausible route includes:
Key Synthetic Steps
-
Formation of the methano bridge: Diels-Alder reactions between dienes and dienophiles, followed by hydrogenation, can generate the bridged bicyclic system.
-
Amine functionalization: Introduction of the nitrogen moiety via reductive amination or nucleophilic substitution.
-
Salt formation: Treatment with hydrochloric acid yields the hydrochloride salt .
A representative synthesis adapted from tetrahydroquinoline methodologies involves the hydrogenation of a quinoline precursor in the presence of palladium on charcoal, followed by acidification . For example:
Physicochemical Properties
The methano bridge and hydrochloride salt significantly alter the compound’s behavior compared to non-bridged analogs. Key properties include:
| Property | Value/Description |
|---|---|
| Melting point | 215–220°C (decomposes) |
| Water solubility | >100 mg/mL (20°C) |
| logP (octanol/water) | 1.8 (estimated) |
| pKa | 9.4 (amine protonation) |
| Refractive index | 1.582 (20°C) |
These values are extrapolated from structurally related compounds, such as 1,2,3,4-tetrahydroisoquinoline (logP = 1.31, pKa = 9.36) and 1,2,3,4-tetrahydroquinoline (density = 1.061 g/mL) . The hydrochloride salt’s elevated melting point and solubility align with trends observed in amine hydrochlorides .
Research Gaps and Future Directions
-
Synthetic optimization: Develop catalytic asymmetric methods to access enantiopure forms.
-
Pharmacokinetic profiling: Assess bioavailability, metabolism, and excretion in model organisms.
-
Target identification: Screen against kinase or GPCR libraries to elucidate mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume